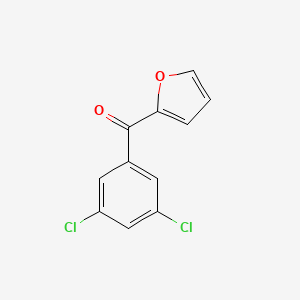

2-(3,5-Dichlorobenzoyl)furan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

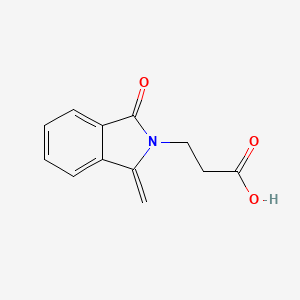

“2-(3,5-Dichlorobenzoyl)furan” is a chemical compound with the molecular formula C11H6Cl2O2 . It consists of a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen , and a dichlorobenzoyl group attached to it .

Synthesis Analysis

The synthesis of furan derivatives often involves ring-opening reactions, which are essential in organic synthesis. They enable the incorporation of diverse functional groups and the construction of complex molecular structures . A method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates has been reported . The reaction, catalyzed by FeCl3, demonstrated wide substrate scope and high synthetic efficiency .Molecular Structure Analysis

The molecular structure of “2-(3,5-Dichlorobenzoyl)furan” can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also be used to establish the structure of the compound .Chemical Reactions Analysis

Furan ring-opening reactions are essential in organic synthesis, enabling the incorporation of diverse functional groups and the construction of complex molecular structures . A highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates is reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-Dichlorobenzoyl)furan” include its molecular formula (C11H6Cl2O2), molecular weight (241.07), and its structure . More specific properties like melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Applications De Recherche Scientifique

Biobased Polymer Synthesis

2,5-Bis(hydroxymethyl)furan, resembling aromatic monomers, is utilized in enzymatically polymerized furan polyesters, contributing to the development of novel biobased materials with specific molecular weights and physical properties. This process is catalyzed by Candida antarctica Lipase B, highlighting the compound's role in eco-friendly polymer production (Jiang et al., 2014).

Catalyst in Heterocycle Synthesis

Cobalt(III)-catalyzed syntheses of N-aryl-2H-indazoles and furans use C–H bond additions to aldehydes, followed by in situ cyclization and aromatization. This method demonstrates the role of furan derivatives in constructing heterocycles, crucial for pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

DNA Interaction Study

2,5-Bis(4-guanylphenyl)furan ("furamidine") shows a strong binding affinity to DNA sequences, revealing its potential in drug design and development. This compound binds more effectively than similar drugs, making direct hydrogen bond interactions with thymine bases, which is key in understanding drug-DNA interactions (Laughton et al., 1995).

Oxidation in Biomass Conversion

Furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical, is synthesized by oxidizing 5-hydroxymethylfurfural (HMF), a furan derivative. This process, involving enzymatic reactions, is significant for eco-friendly production of polymers and chemicals from biomass (Dijkman et al., 2014).

Photolysis in Chemical Synthesis

2-(4-N,N-dimethylaminophenyl) heterocycles are synthesized through the photolysis of furan derivatives. This process has implications in organic synthesis and material sciences, showcasing furan's role in photolytic reactions (Guizzardi et al., 2000).

Safety And Hazards

While specific safety and hazard information for “2-(3,5-Dichlorobenzoyl)furan” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Orientations Futures

The future directions for “2-(3,5-Dichlorobenzoyl)furan” could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields. The furan ring-opening reactions are essential in organic synthesis, and a highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates has been reported . This suggests potential future directions in the synthesis of furan derivatives.

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKXFWQRXRTYND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorobenzoyl)furan | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)

![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)